molecular formula C15H17NO4 B8292765 4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine

4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine

Cat. No. B8292765
M. Wt: 275.30 g/mol
InChI Key: HXWUFXFGYHUGEF-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C15H17NO4/c1-18-13-7-11(8-14(19-2)15(13)20-3)12-6-10(9-17)4-5-16-12/h4-8,17H,9H2,1-3H3

InChI Key

HXWUFXFGYHUGEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-(3,4,5-trimethoxyphenyl)isonicotinate (24.57 g) was dissolved in dry THF (200 mL), and to the solution lithium aluminum hydride (2.94 g) was added at 0° C. under an argon atmosphere. The mixture was stirred at 0° C. for 1 hour as it is. A small amount of water and then sodium sulfate were added to the reaction mixture, and the reaction mixture was filtered through celite. The filtrate was evaporated, and the reultant crude crystals were recrystalized from ethyl acetate-hexane to give the title compound.
Quantity
24.57 g
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200 mL
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2.94 g
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Synthesis routes and methods II

Procedure details

Ethyl 2-(3,4,5-trimethoxyphenyl)nicotinate (27.70 g) was dissolved in THF (200 mL), and to the solution lithium aluminum hydride (3.31 g) was added at 0° C. under an argon atmosphere, and the mixture was stirred at 0° C. for 1 hour as it is. A small amount of water and then sodium sulfate were added to the reaction mixture, and the reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure, and the resultant crystals were recrystallized from ethyl acetate-hexane to obtain the title compound.
Name
Ethyl 2-(3,4,5-trimethoxyphenyl)nicotinate
Quantity
27.7 g
Type
reactant
Reaction Step One
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Quantity
200 mL
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reactant
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3.31 g
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reactant
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